An In-depth Technical Guide to Bis(1H-benzo[d]triazol-1-yl)methanimine: Properties, Synthesis, and Applications
An In-depth Technical Guide to Bis(1H-benzo[d]triazol-1-yl)methanimine: Properties, Synthesis, and Applications
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(1H-benzo[d]triazol-1-yl)methanimine is a notable heterocyclic compound, identified by its unique structure featuring two benzotriazole moieties linked by a central methanimine group. While this compound, with CAS Number 28992-50-9, is commercially available, it remains a subject of specialized interest within the scientific community, leading to a scarcity of exhaustive technical literature. This guide aims to provide a comprehensive overview of its properties, plausible synthetic routes, and established applications by drawing upon available data and leveraging established principles from the well-documented chemistry of analogous benzotriazole derivatives.
Our exploration will delve into the structural and physicochemical characteristics of Bis(1H-benzo[d]triazol-1-yl)methanimine, offering insights into its behavior and stability. We will then elucidate a probable synthetic pathway, substantiated by established methodologies for the formation of similar geminal-bis(benzotriazolyl) systems. A significant portion of this guide is dedicated to its chemical reactivity, with a particular focus on its validated role as a powerful guanylating agent in the synthesis of complex organic molecules. Finally, we will outline the expected spectroscopic signatures of this compound, providing a valuable reference for its characterization.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of Bis(1H-benzo[d]triazol-1-yl)methanimine are not extensively reported in the literature. However, based on its chemical structure and data from suppliers, we can tabulate its fundamental characteristics.
| Property | Value | Source |
| CAS Number | 28992-50-9 | [1] |
| Molecular Formula | C₁₃H₉N₇ | [1][2] |
| Molecular Weight | 263.26 g/mol | [2] |
| Appearance | Likely a solid | Inferred |
| Solubility | Expected to be soluble in polar organic solvents like DMF and DMSO | Inferred |
| Storage Temperature | 2-8°C | [1] |
Synthesis of Bis(1H-benzo[d]triazol-1-yl)methanimine
The synthesis of Bis(1H-benzo[d]triazol-1-yl)methanimine can be achieved through the reaction of 1H-benzotriazole with cyanogen bromide.[3][4] This method is a common approach for the preparation of such geminal-bis(azolyl) compounds.
Proposed Synthetic Protocol
The reaction proceeds by the nucleophilic attack of the benzotriazole anion on the electrophilic carbon of cyanogen bromide, followed by a second substitution to yield the final product.
Step 1: Formation of the Benzotriazole Anion
1H-Benzotriazole is treated with a suitable base, such as sodium hydride or triethylamine, in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane to generate the benzotriazolide anion.
Step 2: Reaction with Cyanogen Bromide
Cyanogen bromide is then added to the solution containing the benzotriazolide anion. The reaction mixture is typically stirred at room temperature to facilitate the formation of the di-substituted product.
Step 3: Work-up and Purification
The reaction mixture is worked up by removing the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system to afford pure Bis(1H-benzo[d]triazol-1-yl)methanimine.
Caption: Proposed synthesis of Bis(1H-benzo[d]triazol-1-yl)methanimine.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the eight protons of the two benzotriazole rings.[7][8][9][10] The imine proton (-CH=N-) would likely appear as a singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons of the benzotriazole rings and a characteristic signal for the imine carbon.
Infrared (IR) Spectroscopy
The IR spectrum of Bis(1H-benzo[d]triazol-1-yl)methanimine is expected to display characteristic absorption bands:
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C=N stretching: A prominent band in the region of 1640-1690 cm⁻¹ corresponding to the imine double bond.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.[11][12][13][14][15]
-
N=N stretching: A band characteristic of the triazole ring.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 263.[16] Fragmentation patterns would likely involve the loss of N₂ and cleavage of the central methanimine linkage.
Chemical Reactivity and Applications
The primary documented application of Bis(1H-benzo[d]triazol-1-yl)methanimine is as a versatile reagent for the synthesis of tri- and tetrasubstituted guanidines.[4][17][18][19] The benzotriazole groups act as excellent leaving groups, facilitating the sequential addition of amines to the central carbon atom.
Guanidine Synthesis
The reaction involves the stepwise displacement of the two benzotriazole moieties by primary or secondary amines.[3] This methodology provides a mild and efficient route to a wide range of substituted guanidines, which are important structural motifs in many biologically active compounds.
Experimental Workflow for Guanidine Synthesis:
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First Amine Addition: Bis(1H-benzo[d]triazol-1-yl)methanimine is treated with one equivalent of a primary or secondary amine in a suitable solvent such as THF at room temperature. This results in the formation of a stable N-substituted-1H-benzotriazole-1-carboximidamide intermediate.
-
Second Amine Addition: The intermediate is then reacted with a second amine (which can be the same as or different from the first). This step often requires heating to facilitate the displacement of the second benzotriazole group.
-
Product Isolation: The resulting guanidine is isolated after an appropriate work-up procedure.
Caption: Reaction workflow for the synthesis of guanidines.
Conclusion
Bis(1H-benzo[d]triazol-1-yl)methanimine, while not as extensively studied as some of its analogues, holds significant potential as a synthetic tool, particularly in the construction of guanidine-containing molecules. This guide has consolidated the available information and provided inferred properties and synthetic protocols based on the well-established chemistry of benzotriazole derivatives. It is our hope that this technical overview will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this intriguing compound.
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